molecular formula C7H2F5NO2S B14037149 1,3-Difluoro-4-nitro-2-(trifluoromethylthio)benzene

1,3-Difluoro-4-nitro-2-(trifluoromethylthio)benzene

Cat. No.: B14037149
M. Wt: 259.16 g/mol
InChI Key: KMEMFQKOQYBJDB-UHFFFAOYSA-N
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Description

1,3-Difluoro-4-nitro-2-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C7H2F5NO2S It is characterized by the presence of two fluorine atoms, a nitro group, and a trifluoromethylthio group attached to a benzene ring

Preparation Methods

One common method includes the nucleophilic substitution reaction where a trifluoromethylthiolate anion reacts with 1,3-difluoro-4-nitrobenzene under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,3-Difluoro-4-nitro-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, hydrogen gas, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Difluoro-4-nitro-2-(trifluoromethylthio)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1,3-Difluoro-4-nitro-2-(trifluoromethylthio)benzene exerts its effects is primarily through its interactions with molecular targets. The electron-withdrawing groups on the benzene ring influence its reactivity and interactions with other molecules. For instance, the nitro group can participate in redox reactions, while the trifluoromethylthio group can enhance the compound’s lipophilicity, affecting its distribution in biological systems .

Comparison with Similar Compounds

Similar compounds to 1,3-Difluoro-4-nitro-2-(trifluoromethylthio)benzene include:

    1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene: Lacks the sulfur atom but has similar electron-withdrawing groups.

    3,4-Difluoronitrobenzene: Contains two fluorine atoms and a nitro group but lacks the trifluoromethylthio group.

    1,3-Difluoro-2-nitro-4-(trifluoromethylthio)benzene: Similar structure but with different positioning of the nitro group.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties.

Biological Activity

1,3-Difluoro-4-nitro-2-(trifluoromethylthio)benzene is an aromatic compound characterized by its molecular formula C₇H₂F₅NO₂S and a molecular weight of 227.09 g/mol. This compound features a benzene ring with two fluorine atoms at the 1 and 3 positions, a nitro group at the 4 position, and a trifluoromethylthio group at the 2 position. The unique combination of these electron-withdrawing groups significantly influences its chemical reactivity and biological activity.

The compound's structure allows for potential interactions with various biological systems, particularly enzymes and receptors involved in metabolic pathways. Its distinctive functional groups may enhance its reactivity compared to structurally similar compounds.

PropertyValue
Molecular FormulaC₇H₂F₅NO₂S
Molecular Weight227.09 g/mol
Boiling PointPredicted: 215.8 ± 35 °C
DensityNot available

Biological Activity Insights

Preliminary studies indicate that this compound may exhibit various biological activities, including antimicrobial and antitumor properties. The presence of the nitro group is often associated with increased biological activity due to its potential for redox reactions.

Antitumor Activity

The potential antitumor activity of this compound may be inferred from studies on related compounds that exhibit cytotoxic effects against various cancer cell lines. The electron-withdrawing nature of the trifluoromethylthio and nitro groups can enhance the compound's ability to interact with cellular targets involved in tumor proliferation.

Case Studies

While direct case studies specifically targeting this compound are scarce, several related studies provide insight into its potential applications:

  • Antitubercular Activity : A study on structurally similar compounds demonstrated significant activity against M. tuberculosis with minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL. The most potent derivatives showed an MIC of 4 μg/mL against resistant strains .
  • Cytotoxicity Assays : Research on related nitro compounds indicated variable cytotoxic effects across different tumor cell lines, suggesting that modifications in the molecular structure could lead to enhanced or reduced biological activity .

Future Directions

Further research is warranted to elucidate the specific mechanisms by which this compound interacts with biological systems. In vitro assays focusing on enzyme inhibition and receptor binding will be critical in determining its efficacy as a therapeutic agent.

Properties

Molecular Formula

C7H2F5NO2S

Molecular Weight

259.16 g/mol

IUPAC Name

1,3-difluoro-4-nitro-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2F5NO2S/c8-3-1-2-4(13(14)15)5(9)6(3)16-7(10,11)12/h1-2H

InChI Key

KMEMFQKOQYBJDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)SC(F)(F)F)F

Origin of Product

United States

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